molecular formula C9H8F3NO3 B1410206 Methyl 3-methoxy-2-(trifluoromethyl)isonicotinate CAS No. 1227595-19-8

Methyl 3-methoxy-2-(trifluoromethyl)isonicotinate

Cat. No.: B1410206
CAS No.: 1227595-19-8
M. Wt: 235.16 g/mol
InChI Key: OHFHQSCTDVRKRZ-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-2-(trifluoromethyl)isonicotinate is a chemical compound with the molecular formula C9H8F3NO3 and a molecular weight of 235.16 g/mol It is a derivative of isonicotinic acid, featuring a trifluoromethyl group and a methoxy group attached to the pyridine ring

Preparation Methods

The synthesis of Methyl 3-methoxy-2-(trifluoromethyl)isonicotinate typically involves the esterification of 3-methoxy-2-(trifluoromethyl)isonicotinic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 3-methoxy-2-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or amines, depending on the reagents used.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or trifluoromethyl groups are replaced by other functional groups. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-methoxy-2-(trifluoromethyl)isonicotinate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 3-methoxy-2-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a potent inhibitor or activator of certain biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 3-methoxy-2-(trifluoromethyl)isonicotinate can be compared with other similar compounds, such as:

Properties

IUPAC Name

methyl 3-methoxy-2-(trifluoromethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-15-6-5(8(14)16-2)3-4-13-7(6)9(10,11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFHQSCTDVRKRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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